2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide is a complex organic compound with the molecular formula C17H21Cl3N4OS2. This compound is notable for its unique structure, which includes a benzothiophene ring, a cyano group, and multiple chlorine atoms.
Preparation Methods
The synthesis of 2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide involves several steps. The process typically starts with the preparation of the benzothiophene derivative, followed by the introduction of the cyano group and the trichloroethyl moiety. The final step involves the formation of the propanamide structure. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur in the benzothiophene ring allows for oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of benzothiophene derivatives with biological systems.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The cyano group and the trichloroethyl moiety may also play roles in its biological activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other benzothiophene derivatives, 2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide is unique due to its combination of functional groups. Similar compounds include:
- 2,2,2-trichloro-1,1-dimethylethyl chloroformate
- Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester These compounds share some structural similarities but differ in their specific functional groups and applications .
Properties
Molecular Formula |
C17H21Cl3N4OS2 |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C17H21Cl3N4OS2/c1-16(2,3)14(25)23-13(17(18,19)20)24-15(26)22-12-10(8-21)9-6-4-5-7-11(9)27-12/h13H,4-7H2,1-3H3,(H,23,25)(H2,22,24,26) |
InChI Key |
OTRUBPKKJPADQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C2=C(S1)CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.